tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate

Chiral Synthesis Enantiomeric Excess Medicinal Chemistry

tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate (CAS 1546332-56-2) is a chiral, N-BOC-protected pyrrolidinone scaffold characterized by a 4-oxo group and a 2-phenyl substituent. This compound serves as a pivotal intermediate in the synthesis of diverse bioactive molecules, notably inhibitors of β-secretase (BACE-1) and coagulation Factor Xa, where the phenylpyrrolidine motif is a critical pharmacophore for potency and selectivity.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
CAS No. 1546332-56-2
Cat. No. B6249717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate
CAS1546332-56-2
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=O)CC1C2=CC=CC=C2
InChIInChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-10-12(17)9-13(16)11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3
InChIKeyRDNNEKXIEMELDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate (CAS 1546332-56-2): A Versatile N-BOC-Protected Chiral Building Block for Medicinal Chemistry and Drug Discovery


tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate (CAS 1546332-56-2) is a chiral, N-BOC-protected pyrrolidinone scaffold characterized by a 4-oxo group and a 2-phenyl substituent . This compound serves as a pivotal intermediate in the synthesis of diverse bioactive molecules, notably inhibitors of β-secretase (BACE-1) and coagulation Factor Xa, where the phenylpyrrolidine motif is a critical pharmacophore for potency and selectivity [1]. Its commercial availability as a racemic mixture (CAS 1546332-56-2) or as defined enantiomers (e.g., (S)-enantiomer CAS 635724-46-8, (R)-enantiomer CAS 1012369-72-0) provides synthetic chemists with strategic options for stereochemical control in drug candidate optimization .

Why Generic Substitution of tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate with Simpler Analogs Fails in Drug Development


Generic substitution of tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate with simpler, achiral pyrrolidine or unprotected amine analogs is not feasible due to the compound's unique combination of functional groups that are essential for downstream synthetic transformations and biological activity. The N-BOC group is a requisite protecting group for orthogonal amine deprotection in multi-step syntheses, while the 4-oxo group serves as a key handle for further derivatization, such as reductive amination or Grignard additions . Critically, the 2-phenyl substituent and its defined stereochemistry are not merely decorative; they are a fundamental pharmacophoric element. In Factor Xa inhibitor programs, the phenylpyrrolidine (P4) motif demonstrated superior oral pharmacokinetic profiles and a cleaner cytochrome P450 (CYP) inhibition profile compared to the aminoindane series, directly impacting the candidate's developability [1]. Therefore, replacing this scaffold with a non-phenylated or unprotected analog would eliminate the very structural features that confer biological target engagement and favorable drug-like properties.

Quantitative Evidence Guide for tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate (CAS 1546332-56-2): Procurable Differentiation from Closest Analogs


Stereochemical Purity and Defined Enantiomer Availability for Chiral Drug Synthesis

The target compound (CAS 1546332-56-2) is commercially procurable as a racemic mixture, while its defined enantiomers, (S)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate (CAS 635724-46-8) and (R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate (CAS 1012369-72-0), are also available with specified chiral purity. A key differentiator for procurement is the guaranteed enantiomeric excess (ee) of the single-enantiomer products, which is typically >97% as per vendor specifications, compared to the racemic mixture where ee is 0% . This is critical because the biological activity of derived drug candidates is often confined to a single enantiomer; for instance, in phenylpiracetam analogs, the (R)-enantiomer is significantly more active than the (S)-enantiomer or the racemate [1].

Chiral Synthesis Enantiomeric Excess Medicinal Chemistry

Superior CYP450 Inhibition Profile of Phenylpyrrolidine Motif Compared to Aminoindane in Factor Xa Inhibitors

In a head-to-head medicinal chemistry program for Factor Xa inhibitors, the phenylpyrrolidine P4 motif, which is directly derived from the 2-phenylpyrrolidine scaffold of the target compound, demonstrated a crucial advantage over the aminoindane series. The aminoindane-based inhibitors exhibited significant time-dependent CYP450 inhibition, a major liability for drug-drug interactions. In contrast, this liability was not observed with the phenylpyrrolidine series, which maintained high potency while circumventing the CYP450 issue [1]. This directly translates to a superior developability profile for drug candidates synthesized from the target compound.

Factor Xa Inhibition Drug Metabolism CYP450 Inhibition

Validated Scaffold for Potent BACE-1 Inhibition in Alzheimer's Disease Research

The (S)-enantiomer of the target compound is explicitly cited as a validated inhibitor of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1), a key target for Alzheimer's disease . While specific IC50 data for the exact compound is often protected within proprietary datasets, its distinct mechanism—binding to the enzyme's active site to prevent amyloid-beta production—is well-documented. This contrasts with other BACE-1 inhibitor scaffolds that suffered from poor brain penetration or off-target effects. The target compound's small molecule size (MW 261.32) and moderate lipophilicity (cLogP ~2.0) suggest it possesses favorable physicochemical properties for CNS drug development, a common hurdle for BACE-1 programs [1].

Alzheimer's Disease BACE-1 Inhibition Amyloid-beta

Optimal Research and Industrial Application Scenarios for tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate Based on Procurement Evidence


Synthesis of Chiral Factor Xa Inhibitors with Clean CYP Profiles

The target compound serves as the essential starting material for constructing the phenylpyrrolidine P4 motif in Factor Xa inhibitors. Evidence from a head-to-head medicinal chemistry campaign confirms that the phenylpyrrolidine series eliminates the time-dependent CYP450 inhibition liability seen with the aminoindane series [1]. Procurement of the enantiomerically pure form (CAS 635724-46-8 or CAS 1012369-72-0) is mandatory for synthesizing single-enantiomer drug candidates with the desired pharmacological and safety profiles.

Lead Optimization of CNS-Penetrant BACE-1 Inhibitors for Alzheimer's Disease

For drug discovery programs targeting BACE-1, the (S)-enantiomer of this compound is a proven inhibitor . Its low molecular weight and favorable CNS drug-like properties make it a superior alternative to larger, peptidomimetic inhibitors that often fail to cross the blood-brain barrier [2]. It should be procured as a high-purity (>97% ee) building block to initiate lead optimization campaigns aimed at reducing amyloid-beta production in the brain.

Development of Enantioselective Nootropic Agents

The 2-phenylpyrrolidine core is a key structural element of phenylpiracetam-type nootropics, where the (R)-enantiomer possesses significantly enhanced potency compared to the (S)-enantiomer or racemate [3]. The target compound, in its enantiopure forms, is the ideal precursor for introducing the critical 2-phenyl chiral center in the early stages of nootropic agent synthesis, enabling the creation of patentable, isomerically pure drug substances.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.